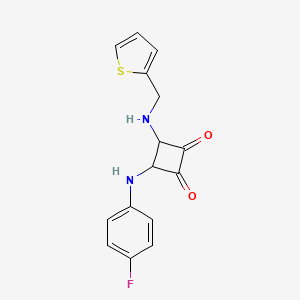amino}methyl)-3-fluorobenzonitrile](/img/structure/B12270181.png)
4-({[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}methyl)-3-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)-3-fluorobenzonitrile is a complex organic compound that features a benzodioxin ring, a fluorobenzonitrile moiety, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)-3-fluorobenzonitrile typically involves multiple steps. One common route starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is further treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) as the reaction medium .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions typically involve the use of halides and a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)-3-fluorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in treating neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action for 4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the context in which the compound is used, such as inhibiting a particular enzyme in a disease pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxane-6-amine: A precursor in the synthesis of the target compound.
4-Bromobenzenesulfonamide: Another intermediate in the synthetic route.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: Compounds with similar structures but different functional groups.
Uniqueness
What sets 4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)-3-fluorobenzonitrile apart is its unique combination of a benzodioxin ring, a fluorobenzonitrile moiety, and an amino group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H17FN2O2 |
|---|---|
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
4-[[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]methyl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C18H17FN2O2/c1-21(12-15-4-2-13(10-20)8-16(15)19)11-14-3-5-17-18(9-14)23-7-6-22-17/h2-5,8-9H,6-7,11-12H2,1H3 |
Clé InChI |
IMMJBQFLRJSCEE-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC2=C(C=C1)OCCO2)CC3=C(C=C(C=C3)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B12270100.png)
![6-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B12270106.png)
![2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12270115.png)
![4-bromo-1-({1-[(oxolan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12270120.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12270136.png)
![2-methyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12270139.png)
![7-methoxy-3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12270141.png)
![5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12270149.png)
![N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12270153.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one](/img/structure/B12270160.png)
![2-(3-Bromobenzimidazolo[1,2-a]quinolin-6-yl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B12270169.png)
![2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B12270189.png)
![N-ethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12270204.png)
